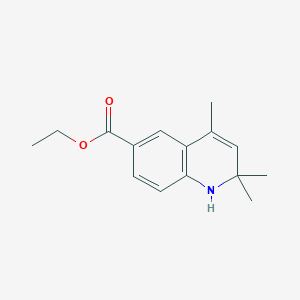

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate

Descripción general

Descripción

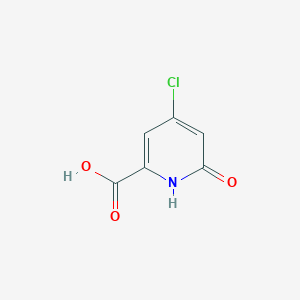

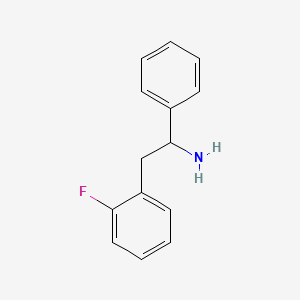

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate is a chemical compound. It is related to 2,2,4-trimethyl-1,2-dihydroquinoline , which is a yellow to brown sticky oil to semi-solid or liquid substance . This compound is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes .

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a related compound, has been studied extensively due to its significant pharmacological importance . The synthesis involves the heterogeneous catalytic condensation of aniline with acetone . Efficient materials for this synthesis include Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 . Among these, Zn 0.5 TPA/Al2O3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .Chemical Reactions Analysis

1,2-Dihydro-2,2,4-trimethylquinoline, a related compound, is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .Aplicaciones Científicas De Investigación

Pharmacological Importance

The compound has significant pharmacological importance . Dihydroquinolines and its derivatives found in a wide variety of natural products display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . These compounds also have great practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .

Industrial Antioxidant

TMQ is additionally considered as a very important and effective industrial antioxidant in rubber technologies . It is also employed in preserving animal nutriments and vegetable oils .

Synthesis Challenges

Despite its abundant presence in the natural product angustureine, the isolation and purification is a synthetic challenge . Therefore, the laboratory synthesis of TMQ has attracted significant attention to organic chemists .

Rubber Composite Applications

Novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) are synthesized for styrene-butadiene rubber (SBR) composites . The prepared polymer vulcanizates are characterized by high mechanical properties compared to the commercial TMQ .

Eco-friendly Tire Antioxidants

Research is being conducted to design eco-friendly derivatives of TMQ with higher antioxidant activity for use as tire antioxidants .

Developmental Toxicity Risk Indicator

TMQ derivatives used as ligands can be used as an indicator of the developmental toxicity risk for the corresponding designed hydroxyl derivatives of TMQ .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate, also known as TMQ, is a derivative of quinoline . It is primarily used as an antioxidant in various applications . Its primary targets are the molecules that are prone to oxidation, such as fats in pet foods and rubber technologies .

Mode of Action

TMQ acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage .

Biochemical Pathways

It is known that tmq can inhibit lipid peroxidation . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. By neutralizing these free radicals, TMQ helps to protect cells from damage .

Pharmacokinetics

It is known that tmq is used in various applications due to its stability and low reactivity . These properties suggest that TMQ may have a long half-life and may be slowly metabolized and excreted.

Result of Action

The primary result of TMQ’s action is the prevention of oxidative damage. By neutralizing free radicals, TMQ helps to protect various substances from oxidative damage, thereby preserving their integrity and functionality .

Action Environment

The efficacy and stability of TMQ can be influenced by various environmental factors. For example, TMQ is often used in environments where oxidation is likely to occur, such as in the presence of heat, light, or certain chemicals . In these environments, TMQ can effectively prevent oxidative damage and extend the lifespan of the substances it protects .

Propiedades

IUPAC Name |

ethyl 2,2,4-trimethyl-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-9,16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWHGASFFFKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200836 | |

| Record name | Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate | |

CAS RN |

959290-57-4 | |

| Record name | Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959290-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)